Fluretofen
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-ethynyl-4-(2-fluorophenyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9F/c1-2-11-7-9-12(10-8-11)13-5-3-4-6-14(13)15/h1,3-10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YETULFFXNIHQLK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CC=C(C=C1)C2=CC=CC=C2F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2057780 | |
| Record name | Fluretofene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2057780 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
56917-29-4 | |
| Record name | Fluretofen [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056917294 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Fluretofene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2057780 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | FLURETOFEN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8IN4W55F02 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis and Synthetic Pathways of Fluretofen
Historical Context and Early Synthetic Routes for Fluretofen
The documented synthesis of this compound (compound 14) originates from established methodologies in organic chemistry, as detailed in historical drug synthesis literature. The process commences with 2-fluorobiphenyl (B19388) (compound 11). nih.gov This starting material undergoes a Friedel-Crafts acylation reaction with acetic acid, leading to the formation of a ketone intermediate (compound 12). nih.gov
Subsequently, this ketone (12) is treated with a mixture of phosphorus pentachloride (PCl₅) and phosphorus oxychloride (POCl₃). This reaction facilitates the conversion of the ketone into an α-chlorostyrene analogue (compound 13). nih.gov The final step in this early synthetic route involves the dehydrohalogenation of the α-chlorostyrene analogue (13) using a strong base, specifically sodium amide (NaNH₂), to yield the desired acetylenic compound, this compound (14). nih.gov
Contemporary Methodologies for this compound Synthesis
While the historical route provides a clear pathway for this compound synthesis, specific contemporary methodologies that significantly deviate from or offer substantial improvements over this established route are not extensively detailed in the readily available scientific literature. The foundational synthesis appears to remain the primary documented approach for this compound.
The synthesis of this compound relies on a series of key precursors, each formed sequentially:
2-Fluorobiphenyl (Compound 11): This is the initial starting material for the synthesis of this compound. Its PubChem CID is 67579. wikidata.orgorganic-chemistry.org
Ketone Intermediate (Compound 12): This compound is formed by the Friedel-Crafts acylation of 2-fluorobiphenyl (11) with acetic acid. The structure of this ketone is implied to be 1-(2'-fluoro-[1,1'-biphenyl]-4-yl)ethanone, where the acetyl group is introduced at the para position of the unsubstituted phenyl ring. A specific PubChem CID for this exact intermediate was not directly identified in the search results.
α-Chlorostyrene Analogue (Compound 13): This intermediate is generated from the ketone (12) by reaction with PCl₅/POCl₃. Its structure is implied to be 4'-(1-chloroethenyl)-2-fluorobiphenyl. A specific PubChem CID for this exact intermediate was not directly identified in the search results.
The synthesis of this compound employs specific reagents that facilitate the transformations:
Friedel-Crafts Acylation: While the initial description of this compound's synthesis does not explicitly name the catalyst for the Friedel-Crafts acylation of 2-fluorobiphenyl with acetic acid, this type of reaction typically requires a Lewis acid catalyst. Common Lewis acids used for Friedel-Crafts acylation include aluminum chloride (AlCl₃).
Conversion to α-Chlorostyrene Analogue: The conversion of the ketone intermediate (12) to the α-chlorostyrene analogue (13) is achieved using phosphorus pentachloride (PCl₅) and phosphorus oxychloride (POCl₃). nih.gov These act as chlorinating agents rather than traditional catalytic systems.
Dehydrohalogenation: The final step, dehydrohalogenation of the α-chlorostyrene analogue (13) to form this compound (14), utilizes a strong base, sodium amide (NaNH₂). nih.gov
The following table summarizes the key synthetic steps and the reagents involved in the historical synthesis of this compound:
| Step | Reactant(s) | Reagent(s)/Conditions | Product |
| 1 | 2-Fluorobiphenyl (11), Acetic acid | Friedel-Crafts Acylation (e.g., Lewis Acid catalyst) | Ketone Intermediate (12) |
| 2 | Ketone Intermediate (12) | PCl₅, POCl₃ | α-Chlorostyrene Analogue (13) |
| 3 | α-Chlorostyrene Analogue (13) | NaNH₂ (strong base) | This compound (14) |
Optimization of Reaction Conditions and Yields
Development of Novel and Sustainable Synthetic Approaches for this compound
Information regarding the development of novel or sustainable synthetic approaches specifically for this compound is not available in the provided research findings. While the field of green chemistry is actively pursuing more environmentally friendly and efficient synthetic routes for various compounds, no such advancements are reported for this compound in the reviewed literature.
Stereoselective Synthesis of this compound and its Enantiomers (if applicable)
This compound is characterized as an achiral molecule, possessing no defined stereocenters and exhibiting no optical activity. uni.luzhanggroup.org Therefore, the concept of stereoselective synthesis and the existence of enantiomers are not applicable to this compound.
Compound Names and PubChem CIDs
Synthesis of this compound Analogs and Derivatives for Research Applications
Research into this compound analogs and derivatives aims to modify its pharmacological spectrum. A key area of investigation for such modifications involves the terminal acetylenic moiety of this compound. Alterations to this specific part of the molecule are explored to potentially influence its biological activity and properties. While the general approach focuses on structural modifications, particularly around the acetylenic group, detailed specific synthetic pathways for these this compound analogs and derivatives for research applications are not extensively documented in publicly available literature.
Molecular Structure Elucidation and Spectroscopic Characterization of Fluretofen
Advanced Spectroscopic Techniques for Fluretofen Structural Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique used to determine the carbon-hydrogen framework of organic molecules. uchicago.edu It provides detailed information about the number of distinct hydrogen and carbon environments, their relative positions, and the connectivity between atoms through analysis of chemical shifts, coupling patterns, and integration values. For a compound like this compound (1-ethynyl-4-(2-fluorophenyl)benzene), ¹H NMR spectroscopy would typically show signals corresponding to the aromatic protons on both phenyl rings, which would exhibit characteristic chemical shifts and coupling patterns due to their electronic environment and the presence of the fluorine atom and the ethynyl (B1212043) group. The proton on the ethynyl group (C≡CH) would also appear as a distinct signal, usually in a specific chemical shift range. Similarly, ¹³C NMR spectroscopy would reveal the number of distinct carbon atoms in the molecule, including those in the aromatic rings, the ethynyl carbons, and the carbon directly bonded to fluorine. The presence of fluorine can also lead to characteristic coupling with adjacent protons and carbons (¹H-¹⁹F and ¹³C-¹⁹F coupling), providing further structural confirmation. Although the search results indicate that NMR spectra exist for compounds with the formula C₁₄H₉F, including this compound, specific experimental NMR data (e.g., exact chemical shifts and coupling constants) for this compound itself were not explicitly provided.
High-Resolution Mass Spectrometry (HRMS) is a crucial analytical technique for determining the exact molecular mass of a compound, which allows for the precise determination of its elemental composition. google.com For this compound, HRMS would confirm its molecular formula (C₁₄H₉F) by providing an exact mass measurement that matches the calculated monoisotopic mass for this composition. nih.govnih.gov This technique is particularly valuable for distinguishing between compounds with very similar nominal masses but different elemental compositions. HRMS can also be applied to identify and characterize transformation products or metabolites of this compound by determining their exact masses and, subsequently, their elemental compositions, aiding in the elucidation of metabolic pathways or degradation routes. google.comgoogleapis.comepo.orggoogle.com
Infrared (IR) spectroscopy is used to identify functional groups within a molecule based on the absorption of infrared radiation at specific wavelengths, corresponding to the vibrations of chemical bonds. googleapis.comgoogleapis.comgoogleapis.comnist.gov For this compound, characteristic IR absorptions would be expected for:
The C≡C stretching vibration of the ethynyl group, typically appearing as a sharp band.
Aromatic C-H stretching vibrations.
C=C stretching vibrations within the aromatic rings.
C-F stretching vibrations, which would confirm the presence of the fluorine atom. These characteristic peaks provide strong evidence for the presence of the ethynyl and fluorinated biphenyl (B1667301) moieties in the molecule.
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a sample, providing information about the presence of chromophores, particularly conjugated systems. biocompare.comdrawellanalytical.comtechnologynetworks.comwikipedia.org this compound, with its conjugated biphenyl and ethynyl system, would be expected to exhibit characteristic absorption bands in the UV region due to π-π* electronic transitions. The exact wavelengths of maximum absorption (λmax) and their intensities (molar absorptivity) would be indicative of the extent of conjugation and the electronic environment within the molecule. UV-Vis spectroscopy is commonly employed for drug identification and quantification. googleapis.comtechnologynetworks.com While the principles of IR and UV-Vis spectroscopy are well-established for structural characterization, specific experimental spectra or absorption data for this compound were not detailed in the provided search results.
High-Resolution Mass Spectrometry (HRMS) for this compound and its Transformation Products
Conformational Analysis and Stereochemical Assignment of this compound
This compound is explicitly described as an achiral molecule. ncats.ionih.gov This means it does not possess a non-superimposable mirror image (i.e., it does not have enantiomers) and lacks defined stereocenters or E/Z centers. nih.gov The absence of chirality simplifies its stereochemical assignment.
Regarding conformational analysis, even achiral molecules can exhibit different conformations due to rotation around single bonds. youtube.com In this compound, the single bond connecting the two phenyl rings (the biphenyl linkage) allows for rotation, leading to various conformers. Similarly, rotation around the single bonds adjacent to the ethynyl group could also contribute to conformational flexibility. ox.ac.uk While specific detailed conformational preferences or energy landscapes for this compound were not found in the provided information, general principles of conformational analysis would apply, considering steric hindrance and electronic interactions between the substituents.
Data Tables
Table 1: Key Molecular Properties of this compound
| Property | Value | Source |
| IUPAC Name | 1-ethynyl-4-(2-fluorophenyl)benzene | nih.gov |
| Other Names | 4'-ethynyl-2-fluorobiphenyl, Compound 93819 | ncats.ionih.gov |
| Molecular Formula | C₁₄H₉F | nih.govnih.gov |
| Molecular Weight | 196.22 g/mol | nih.govnih.gov |
| CAS Registry Number | 56917-29-4 | nih.gov |
| PubChem CID | 42040 | nih.gov |
| Stereochemistry | Achiral | ncats.ionih.gov |
Molecular Interactions and Proposed Mechanistic Hypotheses of Fluretofen
In Vitro Investigations of Fluretofen's Interactions with Specific Molecular Targets
In vitro studies are fundamental for characterizing the direct interactions between a compound and isolated biological molecules, such as enzymes, receptors, and other proteins, in a controlled environment.
Enzyme binding and inhibition kinetics studies aim to quantify the affinity of a compound for specific enzymes and to characterize the nature of their interaction, such as competitive, non-competitive, or uncompetitive inhibition tamhsc.edurose-hulman.edu. This involves determining parameters like the inhibition constant (Ki), which represents the dissociation constant of the enzyme-inhibitor complex, and analyzing reaction rates in the presence of varying concentrations of the compound rose-hulman.edu. Slow-onset inhibition, where the enzyme-inhibitor complex forms slowly, can also be characterized by specific rate constants for forward and reverse isomerization nih.govbeilstein-institut.de.
While this compound is recognized as an anti-inflammatory agent, often listed alongside compounds like flurbiprofen (B1673479) and indomethacin (B1671933) which are known to inhibit cyclooxygenase (COX) enzymes google.comgoogle.comchemicalbook.comgoogleapis.comgoogleapis.comgoogleapis.comgoogleapis.comgoogleapis.comgoogleapis.comresearchgate.netgoogle.com, specific in vitro enzyme binding and inhibition kinetic data for this compound itself are not detailed in the provided search results. Studies on other anti-inflammatory drugs, like flurbiprofen, have shown their kinetic parameters with enzymes such as prostaglandin (B15479496) H synthase (PGHS) nih.gov. Such studies would typically involve measuring the effect of this compound on enzyme activity and analyzing the resulting kinetic profiles to determine its binding characteristics and inhibitory potency.
Receptor ligand binding assays are designed to assess a compound's ability to bind to specific receptors and to determine its affinity (Kd) for these receptors revvity.com. These assays can be conducted in cell-free systems using isolated receptor proteins or membrane preparations revvity.com. Beyond simple binding, activation or antagonism assays evaluate whether the compound acts as an agonist (activating the receptor) or an antagonist (blocking receptor activation) revvity.com. Techniques often employ fluorescently labeled ligands to measure binding and displacement, offering advantages over traditional radioactive methods nih.govceltarys.com.
Despite this compound being mentioned in contexts that include receptor-ligand interactions googleapis.comepo.org, specific data on its binding affinities (Kd values) or its agonistic/antagonistic effects on particular receptors in cell-free systems are not available in the provided search results. Such investigations would typically involve titrating this compound against known receptor ligands and measuring changes in binding signals or functional responses.
Biophysical techniques provide detailed insights into the structural and dynamic aspects of protein-ligand interactions. These methods can characterize binding events, conformational changes, and thermodynamic parameters uni-leipzig.denumberanalytics.comnih.gov. Common techniques include:
MicroScale Thermophoresis (MST): Measures binding affinities and thermodynamic parameters by monitoring the movement of fluorescently labeled proteins in response to ligand binding iaanalysis.com.
Nano-Differential Scanning Fluorimetry (nanoDSF): Assesses protein stability upon ligand binding by measuring changes in fluorescence emission during a thermal ramp, providing insights into binding affinity and ligand-induced effects on protein stability iaanalysis.com.
Surface Plasmon Resonance (SPR): A label-free optical technique that enables real-time monitoring of biomolecular interactions, providing kinetic and affinity data numberanalytics.comnih.goviaanalysis.comdrugtargetreview.com.
Isothermal Titration Calorimetry (ITC): Measures the heat released or absorbed during protein-ligand binding, providing thermodynamic parameters such as binding affinity, enthalpy, and entropy numberanalytics.comnih.goviaanalysis.com.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Investigates dynamic changes, conformational alterations, and binding kinetics of proteins upon ligand binding, including techniques like Saturation Transfer Difference NMR (STD-NMR) uni-leipzig.denih.goviaanalysis.com.
X-ray Crystallography and Cryo-electron Microscopy (Cryo-EM): Determine the three-dimensional structure of protein-ligand complexes at high resolution, providing atomic-level details of the binding site numberanalytics.comnih.govdrugtargetreview.com.
While these biophysical techniques are standard for characterizing protein-ligand interactions uni-leipzig.denumberanalytics.comnih.goviaanalysis.comdrugtargetreview.com, there are no specific detailed findings or data tables from such studies reported for this compound within the provided search results.
Receptor Ligand Binding and Activation/Antagonism Assays (Cell-Free Systems)
Cellular Pathway Modulation by this compound (non-clinical cellular models)
Beyond direct molecular interactions, studies in non-clinical cellular models are essential to understand how a compound influences complex biological processes within a cellular context.
Gene expression analysis in cell culture models investigates how a compound affects the transcription of genes, providing insights into the cellular pathways it modulates epo.org10xgenomics.com. This can involve techniques like RNA sequencing (RNA-seq) to quantify messenger RNA (mRNA) levels and identify differentially expressed genes broadinstitute.orgelifesciences.org. Such studies help to understand the broader cellular responses to a compound, including its impact on various physiological and pathological processes nih.gov.
Although the concept of gene expression analysis in cell culture models is well-established epo.org10xgenomics.combroadinstitute.orgelifesciences.orgnih.gov, specific data detailing the effects of this compound on gene expression profiles in non-clinical cellular models are not available in the provided information.
Signal transduction cascades are intricate networks of molecular interactions that relay signals from the cell surface to intracellular targets, leading to specific cellular responses nih.gov. Perturbations in these cascades can alter cell function, growth, and survival nih.gov. Studies in this area typically involve assessing changes in phosphorylation status of receptors, activation of downstream signaling proteins, or the expression of genes controlled by specific pathways in cultured cells googleapis.com. Examples of pathways often investigated include protein kinase C (PKC), mitogen-activated protein kinases (MAPKs), and phosphatidylinositol 3-kinase (PI3K)/Akt pathways nih.gov.
While the modulation of signaling pathways is a critical aspect of drug action googleapis.comnih.govgoogle.com, there is no specific information available in the provided search results detailing how this compound perturbs particular signal transduction cascades in non-clinical cellular models.
Analytical Methodologies for Fluretofen Quantification and Detection
Chromatographic Techniques for Fluretofen Analysis
Chromatographic methods are paramount for separating and quantifying this compound from complex mixtures due to their high resolution and selectivity.
High-Performance Liquid Chromatography (HPLC) Method Development and Validation
High-Performance Liquid Chromatography (HPLC) is a widely utilized technique for the separation, identification, and quantification of active chemical compounds, including pharmaceuticals globalresearchonline.netwjpmr.com. The development of an HPLC method for this compound would involve a systematic approach, beginning with an understanding of its physicochemical properties, such as solubility, polarity, and the presence of functional groups globalresearchonline.net. Given this compound's aromatic structure (4'-ethynyl-2-fluorobiphenyl), a reversed-phase HPLC (RP-HPLC) method is typically suitable, where the stationary phase is non-polar and the mobile phase is polar wjpmr.comdergipark.org.tr.
Method Development Considerations:
Column Selection: A C18 column is a common choice for RP-HPLC due to its versatility and effectiveness in separating a wide range of organic compounds dergipark.org.tr.
Mobile Phase Optimization: The mobile phase, a mixture of an aqueous component (e.g., buffer such as potassium dihydrogen phosphate) and an organic solvent (e.g., acetonitrile (B52724) or methanol), would be optimized to achieve optimal resolution, peak shape, and retention time for this compound globalresearchonline.netdergipark.org.tr. pH adjustment of the aqueous phase is critical for ionizable analytes to ensure symmetrical and sharp peaks, which are necessary for low detection limits and consistent retention globalresearchonline.net.
Detection Wavelength: this compound's aromatic rings suggest strong absorption in the ultraviolet (UV) region, making a UV-Vis detector suitable. The optimal wavelength for detection would be determined by scanning the UV spectrum of this compound googleapis.com. For similar compounds like Flurbiprofen (B1673479), a detection wavelength around 246 nm or 254 nm has been used dergipark.org.tr.
Flow Rate and Injection Volume: These parameters would be optimized to ensure efficient separation and sufficient signal intensity dergipark.org.tr.
Method Validation: Once developed, the HPLC method must be validated according to guidelines (e.g., ICH guidelines) to ensure its reliability and suitability for its intended purpose globalresearchonline.net. Key validation parameters include:
System Suitability: Ensures the chromatographic system is performing adequately before and during analysis .
Linearity: Demonstrates a proportional relationship between the analyte concentration and the detector response over a defined range dergipark.org.tr.
Precision: Assesses the closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample (intra-day and inter-day precision) dergipark.org.tr.
Accuracy: Determines the closeness of agreement between the value found and the accepted true value dergipark.org.tr.
Specificity: Confirms that the method accurately measures the analyte without interference from other components in the sample globalresearchonline.net.
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of an analyte that can be reliably detected and quantified, respectively globalresearchonline.netdergipark.org.tr.
Robustness: Evaluates the method's capacity to remain unaffected by small, deliberate variations in method parameters globalresearchonline.net.
Hypothetical HPLC Validation Data for this compound
| Parameter | Value (Hypothetical) |
| Retention Time (Rt) | 3.5 ± 0.1 minutes |
| Linearity Range | 1.0 – 100.0 µg/mL |
| Correlation Coefficient (R²) | ≥ 0.999 |
| LOD | 0.05 µg/mL |
| LOQ | 0.15 µg/mL |
| Intra-day Precision (%RSD) | < 1.0% |
| Inter-day Precision (%RSD) | < 1.5% |
| Accuracy (% Recovery) | 98.0% - 102.0% |
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile this compound Derivatives
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique primarily used for the identification and quantification of volatile and semi-volatile compounds alwsci.com. It combines the high-resolution separation capabilities of gas chromatography with the sensitive and precise identification provided by mass spectrometry alwsci.com.
For compounds like this compound, which may not be sufficiently volatile or thermally stable for direct GC-MS analysis, chemical derivatization is often employed alwsci.comresearchgate.net. Derivatization transforms the analyte into a more volatile and/or thermally stable derivative, making it amenable to GC separation alwsci.comresearchgate.net. Common derivatization reactions include silylation, acylation, and alkylation, which modify functional groups such as hydroxyl, carboxyl, and amine groups researchgate.net.
Application to this compound: If this compound or its metabolites possess functional groups that limit their volatility, derivatization would be necessary. For instance, if hydroxyl or carboxyl groups are present in potential derivatives, silylation (e.g., using trimethylsilyl (B98337) (TMS) reagents) or esterification could be used to increase their volatility alwsci.comresearchgate.netmdpi.com. The derivatized this compound would then be injected into the GC system, separated based on its boiling point and interaction with the stationary phase, and subsequently detected and identified by the mass spectrometer alwsci.com. The mass spectrometer provides a unique fragmentation pattern (mass spectrum) that serves as a "fingerprint" for the compound, allowing for its unambiguous identification and quantification alwsci.com. GC-MS can also be used for the analysis of multi-analyte samples, simplifying the derivatization process and improving analysis efficiency shimadzu.de.
Hypothetical GC-MS Findings for this compound Derivatives
| Analyte (Derivative) | Retention Time (Hypothetical) | Characteristic Ions (m/z) (Hypothetical) |
| This compound-TMS | 12.3 minutes | [M]+, [M-CH3]+, specific fragments |
| Metabolite A-Ester | 9.8 minutes | [M]+, [M-R]+, specific fragments |
| Metabolite B-Acyl | 15.1 minutes | [M]+, [M-acyl group]+, specific fragments |
Thin-Layer Chromatography (TLC) in this compound Purity Assessment
Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective chromatographic technique widely used for assessing the purity of compounds, monitoring reaction progress, and purifying small amounts of substances libretexts.orgresearchgate.netlibretexts.org.
Principles of TLC: TLC involves a stationary phase (a thin layer of adsorbent material, typically silica (B1680970) gel, coated on an inert backing like glass, aluminum, or plastic) and a mobile phase (a solvent system) libretexts.org. A small spot of the sample (this compound) is applied to the baseline of the TLC plate. As the mobile phase ascends the plate by capillary action, it carries the components of the sample with it. The separation occurs based on the differential partitioning of the components between the stationary and mobile phases, influenced by their polarity and interactions with the adsorbent libretexts.org.
Purity Assessment: For purity assessment of this compound, a single, well-defined spot on the TLC plate, when visualized, would indicate high purity researchgate.net. The presence of multiple spots would suggest impurities. Visualization can be achieved using UV light if the compound is UV-active (which this compound is, due to its aromatic structure) or by using specific staining reagents libretexts.org. The retardation factor (Rf value), defined as the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is characteristic for a given compound under specific TLC conditions and can be used for identification by comparing with reference values libretexts.orgresearchgate.net.
Hypothetical TLC Data for this compound Purity Assessment
| Sample | Solvent System (Hypothetical) | Rf Value (Hypothetical) | Observation under UV Light | Purity Assessment |
| Pure this compound | Hexane:Ethyl Acetate (7:3) | 0.65 | Single purple spot | Pure |
| Impure this compound | Hexane:Ethyl Acetate (7:3) | 0.65, 0.20, 0.80 | Multiple spots | Impure |
Spectrometric Methods for this compound Detection
Spectrometric methods are crucial for the direct detection and quantification of this compound based on its interaction with electromagnetic radiation.
UV-Vis Spectrophotometry for this compound Quantification
UV-Vis spectrophotometry is a widely used quantitative analytical technique that measures the amount of ultraviolet or visible light absorbed by a sample shimadzu.comdrawellanalytical.com. The principle is based on the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the analyte and the path length of the light through the sample shimadzu.comresearchgate.net.
Application to this compound: Given that this compound contains aromatic rings, it is expected to absorb light in the UV region of the electromagnetic spectrum googleapis.comresearchgate.net. To quantify this compound using UV-Vis spectrophotometry, a calibration curve would be constructed by measuring the absorbance of a series of standard solutions of known this compound concentrations at its maximum absorption wavelength (λmax) shimadzu.comresearchgate.net. The concentration of an unknown this compound sample can then be determined by measuring its absorbance and interpolating it on the calibration curve researchgate.net. UV-Vis spectrophotometry is generally suitable for samples with higher concentrations, typically operating in the micromolar range shimadzu.comdrawellanalytical.com. While it can quantify fluorescent substances, its sensitivity is lower compared to fluorescence spectroscopy, especially for very low concentrations shimadzu.comdrawellanalytical.comresearchgate.net.
Hypothetical UV-Vis Spectrophotometry Data for this compound Quantification
| Concentration (µg/mL) | Absorbance at λmax (Hypothetical) |
| 0.0 | 0.000 |
| 1.0 | 0.052 |
| 2.5 | 0.130 |
| 5.0 | 0.261 |
| 7.5 | 0.390 |
| 10.0 | 0.522 |
| Correlation Coefficient (R²) | 0.9998 |
Fluorescence Spectroscopy in this compound Research
Fluorescence spectroscopy is an investigative method that relies on the fluorescence properties of a sample and is used for quantitative measurements of chemical products horiba.com. It involves exciting a molecule with a beam of light, causing its electrons to transition to an excited state, and then measuring the lower-energy light (fluorescence) emitted as the electrons return to their ground state horiba.comcreative-proteomics.com.
Application to this compound: Many organic fluorescent molecules, including those with aromatic rings and pi-conjugated electrons, exhibit fluorescence horiba.com. This compound's structure, with its biphenyl (B1667301) and ethynyl (B1212043) groups, suggests it could possess intrinsic fluorescence. If this compound is fluorescent, this technique would offer significantly higher sensitivity compared to UV-Vis spectrophotometry, enabling the detection and quantification of this compound at much lower concentrations, often in the picomolar to nanomolar range shimadzu.comdrawellanalytical.comcreative-proteomics.combiocompare.comfrontiersin.org.
In this compound research, fluorescence spectroscopy could be employed for:
Highly Sensitive Quantification: Due to its high sensitivity, fluorescence spectroscopy is ideal for quantifying this compound in samples where its concentration is very low drawellanalytical.combiocompare.com.
Molecular Specificity: The technique can be highly specific, as the excitation wavelength of a particular molecule can be used to observe an emission profile unique to that molecule, even in complex mixtures horiba.combiocompare.com.
Studying Molecular Dynamics and Interactions: Fluorescence correlation spectroscopy (FCS), a variant of fluorescence spectroscopy, can be used to quantitatively evaluate the concentration, diffusion coefficient, and interactions of molecules, providing insights into this compound's behavior in various environments frontiersin.org. Changes in fluorescence intensity or peak wavelength can also indicate changes in concentration or interactions with other molecules horiba.com.
Hypothetical Fluorescence Spectroscopy Data for this compound Quantification
| Concentration (nM) | Fluorescence Intensity (Arbitrary Units) (Hypothetical) |
| 0.0 | 0 |
| 0.1 | 150 |
| 0.5 | 745 |
| 1.0 | 1490 |
| 5.0 | 7400 |
| Correlation Coefficient (R²) | 0.9995 |
Electrochemical Methods for this compound Characterization and Sensing
Electrochemical methods offer sensitive, rapid, and cost-effective approaches for the characterization and sensing of electroactive compounds. These methods typically involve measuring electrical signals (current, potential, or charge) resulting from redox reactions at an electrode surface. For organic molecules like this compound, the presence of functional groups that can undergo oxidation or reduction (e.g., the ethynyl group or the fluorinated biphenyl system) makes them amenable to electrochemical analysis googleapis.comnih.gov.
Principles of Application:
Voltammetry (e.g., Cyclic Voltammetry, Differential Pulse Voltammetry): These techniques can be used to study the redox behavior of this compound, determining its oxidation or reduction potentials and the reversibility of these processes. This information is vital for understanding the compound's electrochemical properties and for developing quantitative methods. For instance, if this compound exhibits a distinct oxidation peak, its peak current could be correlated with concentration for quantification.
Amperometry: If this compound undergoes a well-defined electrochemical reaction at a constant potential, amperometry can be employed for continuous monitoring or high-throughput detection. This method measures the current generated by the electrochemical reaction, which is directly proportional to the analyte concentration.
Electrochemical Sensors: The principles derived from voltammetric studies can be applied to design electrochemical sensors for this compound. This might involve modifying electrode surfaces with nanomaterials or polymers to enhance sensitivity, selectivity, and stability googleapis.com. Such sensors could potentially be used for real-time monitoring in various matrices.
While electrochemical methods are broadly applicable to many organic compounds, specific research detailing the electrochemical characterization or sensing of this compound was not identified in the current search. Therefore, the application of these methods to this compound would require initial fundamental electrochemical studies to elucidate its redox properties.
Table 1: Potential Electrochemical Techniques for this compound Analysis
| Electrochemical Technique | Principle of Operation | Potential Application for this compound |
| Cyclic Voltammetry (CV) | Scans potential, measures current response. | Characterize redox behavior, identify oxidation/reduction potentials. |
| Differential Pulse Voltammetry (DPV) | Applies potential pulses, measures current difference. | Enhance sensitivity for quantification, lower detection limits. |
| Amperometry | Measures current at constant potential. | Real-time monitoring, high-throughput detection. |
| Electrochemical Impedance Spectroscopy (EIS) | Measures impedance over a frequency range. | Study electrode-interface processes, sensor development. |
Sample Preparation Strategies for this compound in Complex Matrices (e.g., in vitro assay media, environmental samples)
Analyzing this compound in complex matrices such as in vitro assay media or environmental samples presents significant challenges due to potential matrix effects, which can interfere with detection and quantification chromatographyonline.comjeolusa.com. Effective sample preparation is a critical step to isolate the analyte, remove interfering substances, and concentrate the target compound, thereby improving analytical accuracy, precision, and sensitivity .
Common Sample Preparation Techniques:
Liquid-Liquid Extraction (LLE): This technique separates analytes based on their differential solubility between two immiscible liquid phases . For this compound, which has a molecular formula of C₁₄H₉F and is indicated to be an anti-inflammatory agent, its lipophilicity would likely make it amenable to extraction into organic solvents from aqueous matrices (e.g., biological fluids, water samples).
Solid-Phase Extraction (SPE): SPE is a widely used technique that selectively retains target compounds on a solid adsorbent while allowing interfering substances to pass through . This method is highly versatile and can be optimized by selecting appropriate sorbents (e.g., C18, polymeric phases) and elution solvents based on this compound's polarity and chemical properties. SPE is particularly useful for concentrating analytes from large sample volumes and for cleaning up complex biological matrices chromatographyonline.com.
Protein Precipitation (PP): For biological samples like plasma or serum, protein precipitation is often the initial step to remove high-molecular-weight proteins that can interfere with downstream analytical techniques. This can be achieved using organic solvents (e.g., acetonitrile, methanol) or acids. Following precipitation, this compound would remain in the supernatant and could be further processed.
Filtration: Simple filtration is often employed to remove particulate matter from samples, preventing clogging of analytical instrumentation and improving column longevity in chromatographic methods.
QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): While primarily used for pesticide residues, the QuEChERS method, often followed by a clean-up step, is increasingly applied to other small molecules in complex food and environmental matrices lcms.cz. This approach involves extraction with acetonitrile, followed by a salting-out step and dispersive SPE (dSPE) for clean-up.
The choice of sample preparation strategy for this compound would depend on the specific matrix, the required sensitivity, and the downstream analytical technique. For instance, if this compound were to be analyzed in serum, a combination of protein precipitation followed by SPE might be employed to achieve adequate clean-up and concentration.
Table 2: Illustrative Sample Preparation Strategies for this compound in Complex Matrices
| Matrix Type | Recommended Techniques | Rationale |
| In vitro Assay Media | SPE, LLE, Filtration | Remove media components, concentrate this compound. |
| Biological Fluids (e.g., Plasma, Urine) | Protein Precipitation + SPE/LLE | Remove proteins, lipids, and other endogenous interferences. |
| Environmental Water Samples | SPE, LLE | Concentrate trace amounts of this compound, remove dissolved solids. |
| Solid Environmental Samples (e.g., Soil) | Solvent Extraction (e.g., Ultrasonic-Assisted Extraction) + Clean-up (SPE) | Extract this compound from solid matrix, remove co-extracted components. |
Inter-Laboratory Validation and Quality Assurance Protocols for this compound Analysis
Inter-laboratory validation and robust quality assurance (QA) protocols are fundamental to ensuring the reliability, comparability, and acceptance of analytical results for this compound, especially if it were to be used in pharmaceutical products or subject to regulatory oversight bbau.ac.inresearchgate.netiupac.org. These protocols establish the performance characteristics of an analytical method across different laboratories, minimizing variability and ensuring consistent data quality.
Key Components of Inter-Laboratory Validation:
Proficiency Testing (PT): PT schemes involve external organizations sending identical samples to participating laboratories for analysis. The results are compared against a reference value or a consensus value from all participants, providing an independent assessment of a laboratory's analytical capability and the method's performance researchgate.netiupac.org.
Method Performance Parameters: During validation, several parameters are rigorously evaluated:
Accuracy: The closeness of agreement between the test result and the accepted reference value.
Precision: The closeness of agreement between independent test results obtained under stipulated conditions (e.g., repeatability within a laboratory, reproducibility across laboratories) bbau.ac.inresearchgate.net.
Specificity/Selectivity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.
Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte within a given range.
Limit of Detection (LOD): The lowest concentration of analyte in a sample that can be detected, but not necessarily quantified.
Limit of Quantification (LOQ): The lowest concentration of analyte in a sample that can be quantitatively determined with acceptable precision and accuracy.
Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters iupac.org.
Quality Assurance (QA) and Quality Control (QC): QA encompasses all planned and systematic activities needed to ensure that a product or service meets given requirements for quality. In analytical chemistry, this includes using validated methods, implementing internal quality control procedures (e.g., control charts, calibration checks), regular instrument maintenance, and personnel training researchgate.net. Quality control refers to the operational techniques and activities used to fulfill requirements for quality.
While the general principles of inter-laboratory validation and quality assurance are universally applied in analytical chemistry, specific published inter-laboratory validation studies or established quality assurance protocols for this compound were not identified in the conducted searches. Therefore, any new analytical method developed for this compound would necessitate a comprehensive validation process, ideally including inter-laboratory studies, to ensure its robustness and reliability for its intended application.
Table 3: Key Parameters for Analytical Method Validation
| Validation Parameter | Definition | Importance for this compound Analysis |
| Accuracy | Closeness of agreement between measured and true values. | Ensures reliable quantification in various matrices. |
| Precision | Agreement between independent measurements (repeatability, reproducibility). | Demonstrates consistency of results within and between laboratories. |
| Specificity | Ability to measure analyte without interference from matrix/impurities. | Critical for complex samples to avoid false positives/negatives. |
| Linearity | Proportionality of response to analyte concentration. | Defines the working concentration range for quantitative analysis. |
| LOD/LOQ | Lowest detectable/quantifiable concentration. | Determines the sensitivity of the method for trace analysis. |
| Robustness | Insensitivity to small changes in method parameters. | Ensures method reliability under varying laboratory conditions. |
Computational and Theoretical Investigations of Fluretofen
Quantum Chemical Calculations of Fluretofen's Electronic Structure and Reactivity
Quantum chemical calculations, rooted in quantum mechanics, are fundamental for understanding the electronic structure and reactivity of molecules. Methods such as Density Functional Theory (DFT) are widely used due to their balance of accuracy and computational cost, enabling the investigation of ground-state properties of many-body systems like atoms and molecules wikipedia.org. Semi-empirical quantum chemistry methods, which incorporate empirical parameters, offer a faster alternative for larger molecules, though their accuracy depends on the similarity of the computed molecule to those in the parametrization database. Applying these methods to this compound would yield crucial information about its electronic distribution, bond characteristics, and potential reaction sites.
Energy Minimization and Conformational Sampling
Energy minimization is a process used in computational chemistry to find the most stable (lowest energy) geometric arrangement of atoms in a molecule. For a flexible molecule like this compound, which contains rotatable bonds, it is crucial to explore its conformational landscape. Conformational sampling techniques, often coupled with energy minimization, aim to identify all accessible low-energy conformations. This is vital because a molecule's biological activity is often dependent on its three-dimensional shape and the specific conformer that interacts with a biological target. Quantum chemical calculations, including ab initio and DFT methods, are employed to optimize molecular geometries and determine relative energies of different conformers, providing insights into the most probable structures this compound would adopt in various environments.
Prediction of Spectroscopic Properties (NMR, IR, UV-Vis)
Quantum chemical calculations can accurately predict various spectroscopic properties, which are invaluable for the experimental characterization and identification of chemical compounds. For this compound, these predictions would include:
Nuclear Magnetic Resonance (NMR) Spectroscopy: Calculation of chemical shifts for hydrogen, carbon, and fluorine nuclei (given this compound's C₁₄H₉F formula) can aid in confirming its structure and identifying specific atomic environments.
Infrared (IR) Spectroscopy: Prediction of vibrational frequencies corresponding to different functional groups within this compound (e.g., C≡C stretch from the ethynyl (B1212043) group, C-F stretch, aromatic C-H stretches) helps in interpreting experimental IR spectra and understanding molecular vibrations.
Ultraviolet-Visible (UV-Vis) Spectroscopy: Prediction of electronic transitions and absorption maxima (λmax) provides insight into the electronic excited states of this compound, particularly relevant for its conjugated aromatic and ethynyl systems. These theoretical spectra can serve as a reference for experimental validation and understanding the electronic behavior of the compound.
Molecular Docking and Dynamics Simulations of this compound with Macromolecular Receptors
Molecular docking is a computational technique used to predict the preferred orientation of a small molecule (ligand), such as this compound, when bound to a macromolecular target (receptor), typically a protein or enzyme. The primary goal is to predict the binding mode and affinity, providing insights into the molecular interactions that drive the ligand-receptor complex formation. For this compound, identified as an anti-inflammatory agent uni.lu, molecular docking studies would likely focus on known targets involved in inflammatory pathways, such as cyclooxygenase (COX) enzymes, or other relevant receptors.
The process typically involves:
Receptor Preparation: Obtaining the 3D structure of the target protein (e.g., from the Protein Data Bank, PDB) and preparing it for docking (e.g., adding hydrogens, assigning charges).
Ligand Preparation: Generating 3D conformers of this compound and calculating its partial charges.
Docking Algorithm: Running algorithms (e.g., AutoDock Vina, Glide) to sample possible binding poses of this compound within the receptor's active site and score them based on predicted binding energy.
Typical outputs include docking scores (e.g., in kcal/mol), which indicate the predicted binding affinity, and visual representations of the binding poses, highlighting key interactions such as hydrogen bonds, hydrophobic contacts, and π-π stacking with specific amino acid residues in the receptor's binding pocket.
Molecular dynamics (MD) simulations extend docking studies by simulating the time-dependent behavior of the ligand-receptor complex. MD provides a more realistic representation of the system, accounting for the flexibility of both the ligand and the receptor, and the influence of the solvent environment. For this compound, MD simulations would assess the stability of the predicted binding poses from docking, observe conformational changes upon binding, and quantify interaction energies over time, offering a deeper understanding of the dynamic nature of its interaction with macromolecular targets.
Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Analogs based on Molecular Interactions
Quantitative Structure-Activity Relationship (QSAR) modeling is a powerful in silico approach that establishes a mathematical relationship between the chemical structure of a set of compounds and their biological activity. For this compound and its potential analogs, QSAR models would be invaluable for predicting the activity of new, untested compounds and guiding the design of more potent or selective derivatives.
The QSAR methodology typically involves:
Data Collection: Gathering a dataset of this compound analogs with known biological activities (e.g., anti-inflammatory activity).
Molecular Descriptor Calculation: Computing various molecular descriptors for each compound, which are numerical representations of their physicochemical properties (e.g., lipophilicity (logP), electronic properties (HOMO/LUMO energies), steric parameters, topological indices).
Model Building: Using statistical methods (e.g., multiple linear regression, partial least squares, machine learning algorithms like Random Forest or Naïve Bayes) to build a predictive model that correlates the descriptors with the observed biological activity.
Model Validation: Rigorously validating the model using internal and external validation sets to ensure its robustness and predictive power.
For this compound, a QSAR model based on molecular interactions would aim to identify specific structural features or physicochemical properties that contribute positively or negatively to its anti-inflammatory activity. This could involve 3D-QSAR methods like CoMFA or CoMSIA, which map the steric and electrostatic fields around the molecules, or Hologram QSAR (HQSAR), which uses molecular fingerprints. Such models would help in understanding the molecular basis of its activity and in rationally designing new analogs with enhanced therapeutic profiles.
In Silico Prediction of this compound's Metabolic Pathways and Transformation Products
Predicting the metabolic fate of a chemical compound in silico is a critical step in drug discovery and development, as metabolism can significantly influence a compound's bioavailability, activity, and toxicity. For this compound, in silico metabolism prediction would aim to identify potential sites of metabolism (SOMs) and the resulting transformation products.
Computational tools for metabolism prediction often employ a combination of quantum mechanics, machine learning, and rule-based approaches. These tools analyze the chemical structure of this compound to predict which atoms or bonds are most susceptible to enzymatic transformations, particularly those mediated by major drug-metabolizing enzymes like Cytochrome P450 (CYP450) isoforms, as well as non-P450 enzymes like aldehyde oxidase (AOX).
The process typically involves:
Site of Metabolism (SOM) Prediction: Identifying the most probable atoms or functional groups where metabolic reactions (e.g., oxidation, reduction, hydrolysis) are likely to occur.
Metabolite Prediction: Generating the structures of potential metabolites based on predicted SOMs and common metabolic reactions.
Pathway Elucidation: Constructing possible metabolic pathways by sequentially applying predicted transformations.
For this compound, it is known that its main metabolite is 2-fluoro-4'-biphenylyl)acetic acid uni.lu, which itself possesses anti-inflammatory activity. In silico prediction would specifically investigate the biotransformation leading to this metabolite, likely involving the modification of the ethynyl group. Such predictions are crucial for understanding the active forms of the compound, potential inactive or toxic metabolites, and species-specific metabolic differences.
Metabolism and Biotransformation Pathways of Fluretofen
Identification and Characterization of Fluretofen Metabolites in In Vitro Systems
Metabolic studies have identified 2-(2-Fluoro-[1,1'-biphenyl]-4-yl)acetic acid as the main metabolite of this compound nih.govscbt.com. This bioconversion is described as facile, indicating a readily occurring transformation nih.gov. While the identification of this key metabolite has been established, detailed characterization studies specifically in in vitro systems, such as those detailing specific spectroscopic data or comprehensive kinetic profiles beyond the facile conversion, are not extensively described in the available literature nih.govscbt.com.
Enzymatic Systems Involved in this compound Biotransformation (e.g., Cytochrome P450 studies)
The biotransformation of this compound to its arylacetic acid analogue is suggested to involve a "terminal oxygen" pathway nih.gov. This type of oxidative transformation is frequently mediated by cytochrome P450 (CYP) enzymes, a superfamily of heme-containing monooxygenases that play a central role in the metabolism of xenobiotics, including drugs uni.lupharmaffiliates.com. CYPs convert lipophilic compounds into more hydrophilic derivatives, facilitating their excretion uni.lu. While the involvement of terminal oxygenation points towards an oxidative process likely catalyzed by CYPs, specific cytochrome P450 isoforms or other enzymatic systems directly responsible for this compound's biotransformation have not been explicitly identified or characterized in the provided research findings nih.gov.
Mechanistic Studies of Metabolite Formation and Degradation Pathways
The primary mechanistic insight into this compound's metabolism is its conversion to an arylacetic acid analogue via a pathway involving terminal oxygen nih.gov. This suggests an oxidative cleavage or modification of the ethynyl (B1212043) group on this compound (4'-ethynyl-2-fluorobiphenyl) to yield the acetic acid moiety. While this general pathway is indicated, detailed mechanistic studies elucidating the precise steps, intermediate compounds, or specific enzymatic reaction mechanisms beyond this general description are not available in the provided information nih.gov.
Activity and Molecular Significance of this compound Metabolites (non-clinical)
The main metabolite of this compound, 2-(2-Fluoro-[1,1'-biphenyl]-4-yl)acetic acid, holds significant molecular and pharmacological importance. This metabolite is recognized as an active anti-inflammatory agent when administered directly nih.govscbt.com. Consequently, it is believed to be the primary compound responsible for the observed anti-inflammatory activity of this compound itself nih.gov. This highlights a common strategy in drug design where a parent compound serves as a prodrug, undergoing biotransformation to an active metabolite that exerts the therapeutic effect.
Isotopic Labeling Approaches in this compound Metabolism Research
Isotopic labeling, particularly with stable isotopes such as Carbon-13 (C) or Hydrogen-2 (Deuterium, H), is a valuable tool in metabolism research. These approaches enable the tracing of metabolic fluxes, identification of novel metabolic pathways, and confirmation of the biosynthetic nature of metabolites. The potential for generating isotopically labeled this compound exists, which would allow for detailed investigations into its metabolic fate within biological systems. Such studies could provide quantitative data on metabolite turnover rates, delineate the precise atoms incorporated into metabolites, and offer deeper insights into the enzymatic systems and reaction mechanisms involved in its biotransformation. However, specific research findings detailing the application of isotopic labeling approaches in this compound metabolism research were not identified in the provided sources.
Q & A
Basic Research Questions
Q. How can researchers confirm the identity and purity of Fluretofen in experimental settings?
- Methodology : Use a combination of spectroscopic techniques (e.g., NMR, IR) and chromatographic methods (e.g., HPLC with UV detection) to verify structural integrity. For purity, employ mass spectrometry (MS) and elemental analysis, ensuring compliance with thresholds (e.g., ≥95% purity for pharmacological studies). Cross-reference results with published spectral data or established databases for validation .
Q. What in vitro assays are most reliable for preliminary screening of this compound’s biological activity?
- Methodology : Standardize cell-based assays (e.g., enzyme inhibition, receptor binding) using positive and negative controls. For reproducibility, adhere to protocols from journals like the Beilstein Journal of Organic Chemistry, which emphasize detailed experimental reporting (e.g., incubation times, solvent concentrations). Validate findings with dose-response curves and statistical tools like ANOVA to assess significance .
Q. How should researchers design experiments to assess this compound’s stability under varying storage conditions?
- Methodology : Conduct accelerated stability studies using ICH guidelines (e.g., Q1A). Expose this compound to controlled temperature, humidity, and light conditions. Analyze degradation products via LC-MS and quantify stability using kinetic models (e.g., Arrhenius equation). Report deviations and include raw data in supplementary materials for peer review .
Advanced Research Questions
Q. What strategies resolve contradictions in this compound’s reported efficacy across different preclinical models?
- Methodology : Perform meta-analysis of existing data, stratifying results by variables such as species, dosage, and administration routes. Use multivariate regression to identify confounding factors (e.g., CYP450 enzyme activity differences). Reference frameworks from studies like Tamoxifen and CYP2D6: A Contradiction of Data to analyze pharmacogenomic variables .
Q. How can researchers optimize this compound’s pharmacokinetic profile for targeted delivery?
- Methodology : Develop nanoparticle formulations or prodrug derivatives. Characterize bioavailability using in vivo models (e.g., rodent pharmacokinetic studies) and compare with in vitro permeability assays (e.g., Caco-2 cell monolayers). Validate targeting efficiency via fluorescence labeling and imaging techniques .
Q. What computational tools are effective for predicting this compound’s off-target interactions?
- Methodology : Apply molecular docking software (e.g., AutoDock Vina) to screen against protein databases (e.g., PDB). Validate predictions with SPR (surface plasmon resonance) binding assays. Cross-reference results with toxicogenomic databases (e.g., CTD) to assess risk of adverse effects .
Q. How should researchers address discrepancies in this compound’s metabolic pathway annotations across literature?
- Methodology : Conduct isotope-labeling studies to trace metabolic byproducts. Use LC-MS/MS to identify phase I/II metabolites and compare with in silico predictions (e.g., MetaCore). Reconcile annotations by publishing raw spectral data in open-access repositories (e.g., MetaboLights) for community validation .
Methodological Best Practices
- Experimental Design : Adopt the PICOT framework (Population, Intervention, Comparison, Outcome, Time) to structure hypotheses, ensuring alignment with Research Methodology in Commerce guidelines .
- Data Reporting : Follow the Beilstein Journal of Organic Chemistry standards for supplementary materials, including machine-readable datasets (e.g., .csv files) and metadata descriptions .
- Conflict Resolution : For contradictory findings, apply causal inference models (e.g., Bradford Hill criteria) and publish negative results to reduce publication bias .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
